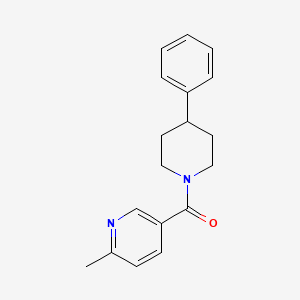
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various neurological disorders. BRL-15572 is a selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. In
Mechanism of Action
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide is a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide increases the extracellular concentration of glycine, leading to enhanced NMDA receptor activity. This increased NMDA receptor activity has been shown to improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to increase glycine levels in the brain, leading to enhanced NMDA receptor activity. This increased NMDA receptor activity has been shown to improve cognitive function and reduce symptoms of neurological disorders. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1, which allows for the specific modulation of glycine levels in the brain. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has also been shown to have good pharmacokinetic properties, including good brain penetration and oral bioavailability. However, 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term studies. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide also has some off-target effects, which may complicate interpretation of results.
Future Directions
There are several future directions for research on 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide. One direction is to further explore its potential use in the treatment of neurological disorders, including schizophrenia, depression, and anxiety. Another direction is to investigate its potential use in combination with other drugs for enhanced efficacy. Additionally, future studies could investigate the long-term effects of 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide and its potential for use in clinical settings.
Synthesis Methods
The synthesis method of 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-2-phenyl-2-oxoacetamide. This compound is then reacted with hydrazine hydrate to form 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has been studied for its potential use in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. Glycine is an important neurotransmitter that plays a role in the regulation of N-methyl-D-aspartate (NMDA) receptor activity, which is involved in learning and memory processes. Dysregulation of glycine levels has been implicated in the pathophysiology of various neurological disorders. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to increase glycine levels in the brain by inhibiting the reuptake of glycine, leading to enhanced NMDA receptor activity.
properties
IUPAC Name |
3-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-2-22(15-6-4-3-5-7-15)18(23)17-12-16(20-21-17)13-8-10-14(19)11-9-13/h3-12H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUOKCODAOOHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)


![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)


![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)



![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7499082.png)